

# An In-depth Technical Guide to the Formation of Butanoyl Azide

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## Compound of Interest

Compound Name: Butanoyl azide

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This guide provides a comprehensive overview of the synthesis of **butanoyl azide**, a valuable chemical intermediate. The primary focus is on its formation from butanoyl chloride and sodium azide, detailing the underlying nucleophilic acyl substitution mechanism. This document includes a detailed experimental protocol, tabulated data for reaction parameters and product characterization, and a visualization of the reaction pathway.

## Core Mechanism: Nucleophilic Acyl Substitution

The formation of **butanoyl azide** from butanoyl chloride is a classic example of a nucleophilic acyl substitution reaction. In this reaction, the azide ion ( $\text{N}_3^-$ ), a potent nucleophile, attacks the electrophilic carbonyl carbon of butanoyl chloride. This initial attack leads to the formation of a transient tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion ( $\text{Cl}^-$ ), which is a good leaving group, to yield the final product, **butanoyl azide**.<sup>[1]</sup>

The reaction is generally carried out in a suitable aprotic solvent to avoid unwanted side reactions with the highly reactive acyl chloride.

## Experimental Protocol

The following is a detailed experimental protocol for the synthesis of **butanoyl azide** from butanoyl chloride and sodium azide. This protocol is based on established procedures for the synthesis of acyl azides.<sup>[2]</sup>

#### Materials:

- Butanoyl chloride (1.0 eq)
- Sodium azide (1.2 eq)
- Dry acetone (solvent)
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Rotary evaporator
- Standard glassware for extraction and filtration

#### Procedure:

- A solution of sodium azide in water is prepared in a round-bottom flask equipped with a magnetic stirrer.
- The flask is cooled in an ice bath to 0-5 °C.
- Butanoyl chloride is dissolved in dry acetone and added dropwise to the stirred sodium azide solution over a period of 30 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.
- The reaction mixture is then diluted with water and extracted three times with diethyl ether.
- The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude **butanoyl azide**.

#### Safety Precautions:

- Acyl azides are potentially explosive and should be handled with extreme caution. It is recommended to use a blast shield and avoid heating the compound to high temperatures.
- Sodium azide is highly toxic. Avoid inhalation and skin contact.
- The reaction should be performed in a well-ventilated fume hood.

## Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of **butanoyl azide**.

Table 1: Reaction Parameters for the Synthesis of **Butanoyl Azide**

Parameter	Value
Reactants	
Butanoyl Chloride	1.0 eq
Sodium Azide	1.2 eq
Solvent	Dry Acetone/Water
Reaction Temperature	0-10 °C (addition), Room Temperature (stirring)
Reaction Time	2.5 hours
Typical Yield	>90% (based on similar acyl azide syntheses)

Table 2: Characterization Data for **Butanoyl Azide**

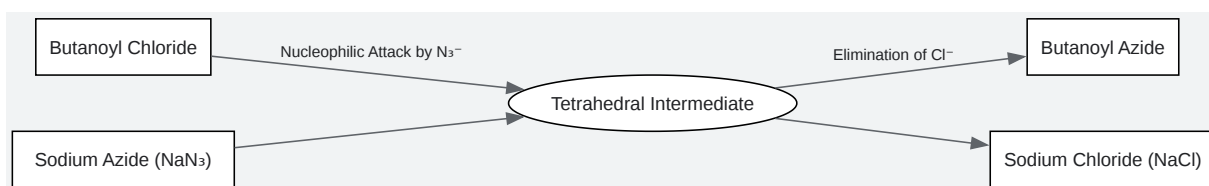
Property	Value
Molecular Formula	C <sub>4</sub> H <sub>7</sub> N <sub>3</sub> O[3]
Molecular Weight	113.12 g/mol [3]
Appearance	Colorless oil
Boiling Point	Not available (potential for explosive decomposition)
Infrared (IR) Spectroscopy	
N <sub>3</sub> asymmetric stretch	~2140 cm <sup>-1</sup>
C=O stretch	~1700 cm <sup>-1</sup>
<sup>1</sup> H NMR Spectroscopy (Predicted)	
δ ~2.4 ppm (t, 2H)	-CH <sub>2</sub> -C=O
δ ~1.7 ppm (sext, 2H)	-CH <sub>2</sub> -CH <sub>2</sub> -C=O
δ ~1.0 ppm (t, 3H)	CH <sub>3</sub> -
<sup>13</sup> C NMR Spectroscopy (Predicted)	
δ ~175 ppm	C=O
δ ~40 ppm	-CH <sub>2</sub> -C=O
δ ~18 ppm	-CH <sub>2</sub> -CH <sub>2</sub> -C=O
δ ~13 ppm	CH <sub>3</sub> -

Note: Predicted NMR data is based on standard chemical shift values for similar functional groups.

## Visualizations

### Reaction Pathway for Butanoyl Azide Formation

The following diagram illustrates the nucleophilic acyl substitution mechanism for the formation of **butanoyl azide**.

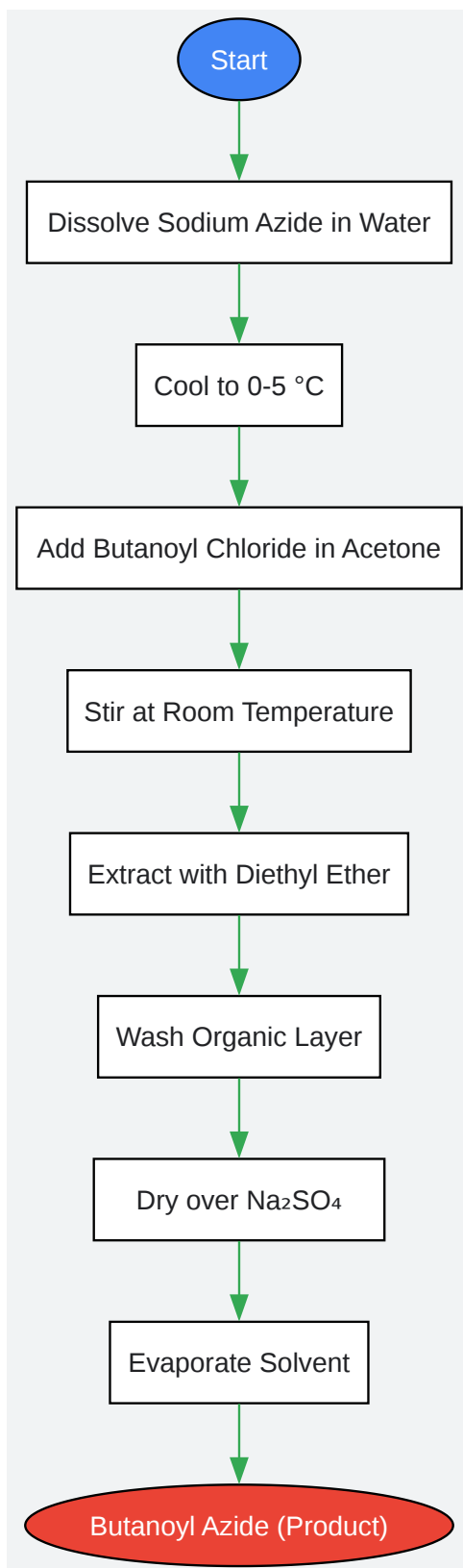


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Caption: Nucleophilic acyl substitution mechanism for **butanoyl azide** formation.

#### Experimental Workflow for **Butanoyl Azide** Synthesis

The following diagram outlines the key steps in the laboratory synthesis of **butanoyl azide**.



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Caption: Experimental workflow for the synthesis of **butanoyl azide**.

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## References

- 1. Reaction of acid chlorides with sodium azide,  $\text{NaN}_3$ , yields acyl.. [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. Butanoyl azide |  $\text{C}_4\text{H}_7\text{N}_3\text{O}$  | CID 19012771 - PubChem [pubchem.ncbi.nlm.nih.gov]
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